azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone
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Overview
Description
1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring, which is a heterocyclic system containing sulfur and nitrogen atoms, and an azepane ring, which is a seven-membered nitrogen-containing ring.
Preparation Methods
The synthesis of 1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzothiadiazine ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The azepane ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including antihypertensive, antidiabetic, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring can modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as a modulator of receptor activity, influencing cellular signaling and function.
Comparison with Similar Compounds
1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can be compared with other benzothiadiazine derivatives and similar heterocyclic compounds. Some similar compounds include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
Indole derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H27N3O3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
azepan-1-yl-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone |
InChI |
InChI=1S/C19H27N3O3S/c1-14(2)13-22-15(3)20-26(24,25)18-12-16(8-9-17(18)22)19(23)21-10-6-4-5-7-11-21/h8-9,12,14H,4-7,10-11,13H2,1-3H3 |
InChI Key |
OKAGEIDLPYTXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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